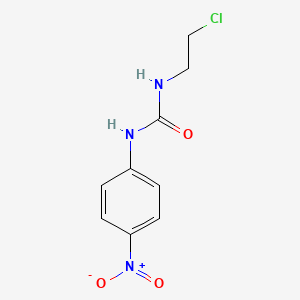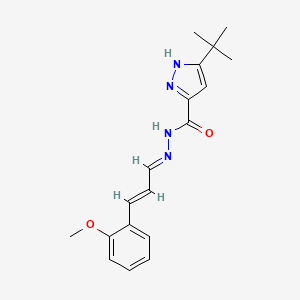
3-Tert-butyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a tert-butyl group, an isopropylbenzylidene moiety, and a pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base such as sodium hydride.
Formation of the Benzylidene Moiety: The benzylidene moiety can be formed through the condensation reaction of an aldehyde (4-isopropylbenzaldehyde) with the pyrazole derivative in the presence of an acid catalyst.
Formation of the Carbohydrazide: The final step involves the reaction of the pyrazole derivative with hydrazine hydrate to form the carbohydrazide.
Industrial Production Methods
Industrial production of 3-Tert-butyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-Tert-butyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Tert-butyl-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide
- 3-Tert-butyl-N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide
- 3-Tert-butyl-N’-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide
Comparison
- Structural Differences : The presence of different substituents on the benzylidene moiety (e.g., isopropyl, methyl, chloro, fluoro) can influence the compound’s reactivity and biological activity.
- Unique Properties : 3-Tert-butyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide may exhibit unique properties such as enhanced stability or specific biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C18H24N4O |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
5-tert-butyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H24N4O/c1-12(2)14-8-6-13(7-9-14)11-19-22-17(23)15-10-16(21-20-15)18(3,4)5/h6-12H,1-5H3,(H,20,21)(H,22,23)/b19-11+ |
Clé InChI |
WRYNAQXBQOIADY-YBFXNURJSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C(C)(C)C |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-butyl-4-hydroxy-N'-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11995694.png)

![N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11995709.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11995715.png)
![benzyl({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B11995720.png)
![3-{[(E)-(4-chlorophenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11995725.png)

![3-(1-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11995731.png)


![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11995750.png)
![Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]-](/img/structure/B11995773.png)
![5-benzyl-3-(5-bromo-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11995780.png)
![Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11995795.png)
